

Basic Biochemical and Biophysical Characterization of Ombitasvir: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ombitasvir

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Introduction

Ombitasvir (formerly ABT-267) is a potent and selective direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).^{[1][2]} It is a key component of several approved combination therapies for chronic HCV infection.^{[1][2][3]} Understanding the fundamental biochemical and biophysical properties of **Ombitasvir** is crucial for researchers and drug development professionals working on novel antiviral strategies and for optimizing its clinical use. This guide provides a comprehensive overview of **Ombitasvir**'s core characteristics, including its mechanism of action, biophysical properties, potency, resistance profile, and the experimental methodologies used for its characterization.

Core Biochemical and Biophysical Properties

A summary of the key quantitative data for **Ombitasvir** is presented in the tables below, offering a clear comparison of its fundamental properties.

Table 1: Physical and Chemical Properties of Ombitasvir

Property	Value	Reference
Molecular Formula	C ₅₀ H ₆₇ N ₇ O ₈	[4]
Molecular Weight	894.13 g/mol	[4]
CAS Number	1258226-87-7	[4]
Appearance	White to light pink powder	[5][6]
Solubility	Practically insoluble in aqueous buffers; Soluble in DMSO and ethanol	[4][5][7]
pKa	2.5 at 25°C	[5]

Table 2: In Vitro Potency of Ombitasvir Against HCV Genotypes

HCV Genotype/Subtype	EC ₅₀ (pM)	Reference
1a	14.1	[8]
1b	5.0	[8]
2a	12.4	[8]
2b	4.3	[8]
3a	19.3	[8]
4a	1.71	[8]
5a	4.3	[8]
6a	415	[8]

Table 3: Ombitasvir Resistance-Associated Substitutions (RASs) in HCV Genotype 1a

NS5A Position	Amino Acid Substitution	Fold Resistance	Reference
M28	V	58	[9]
M28	T	800 - 8965	[7][10]
Q30	R	800 - 8965	[7][10]
L31	V	58 - 243	[7][10]
H58	D	58 - 243	[7][10]
Y93	C/S	800 - 8965	[7][10]
Y93	H/N	>40,000	[7][10]

Mechanism of Action: Inhibition of HCV NS5A

Ombitasvir exerts its antiviral effect by targeting and inhibiting the HCV NS5A protein.[1][2] NS5A is a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[1][11][12] Although it has no known enzymatic activity, NS5A acts as a critical regulator of the viral life cycle by interacting with both viral and host cellular factors.[1][11][12]

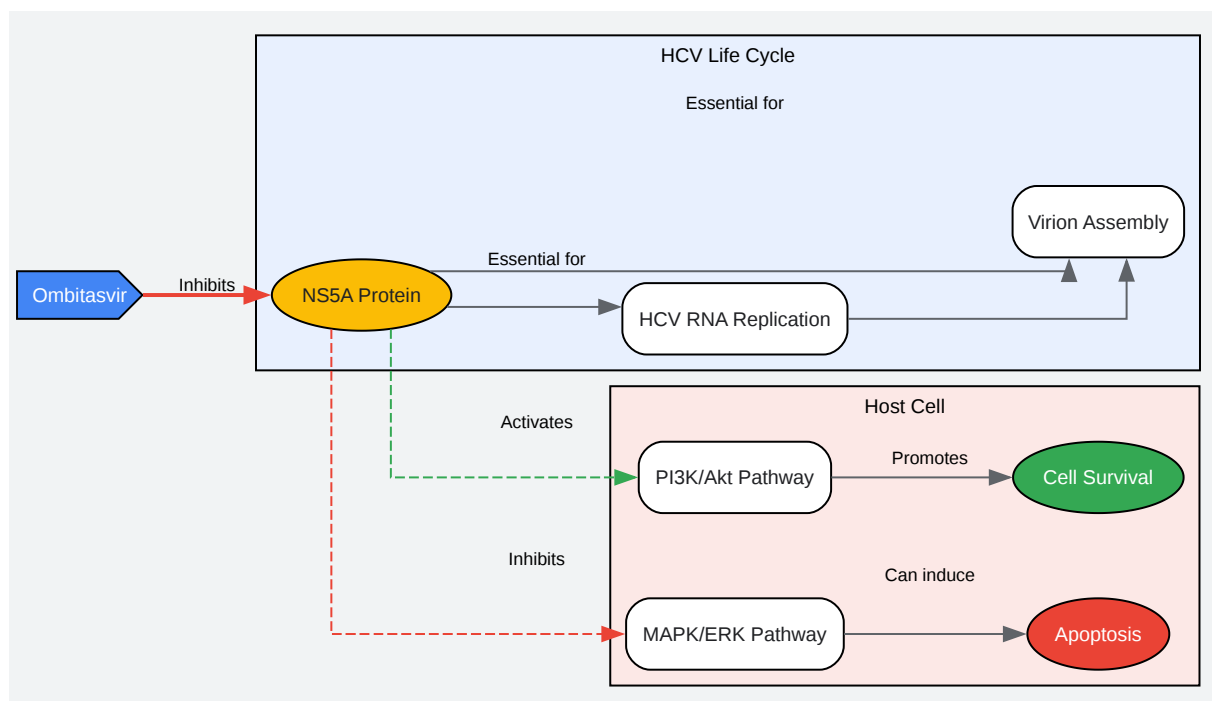
Interference with the HCV Replication Complex

NS5A is a crucial component of the HCV replication complex, a multiprotein assembly responsible for synthesizing new viral RNA genomes.[11][12] **Ombitasvir** binding to NS5A is thought to disrupt the protein's conformation and its interactions with other components of the replication machinery, thereby inhibiting viral replication.[13]

Modulation of Host Cell Signaling Pathways

HCV NS5A interacts with and manipulates various host cell signaling pathways to create a favorable environment for viral propagation.[1][12] Key among these are the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell survival, proliferation, and apoptosis.[1][14] NS5A has been shown to interact with the adaptor protein Grb2 and the p85 subunit of PI3K.[1][14] This interaction can lead to the inhibition of the mitogenic MAPK/ERK pathway while simultaneously activating the pro-survival PI3K/Akt pathway.[14] By inhibiting NS5A,

Ombitasvir is presumed to prevent this manipulation of host cell signaling, thereby restoring normal cellular processes and hindering viral persistence.



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Mechanism of Action of **Ombitasvir**.

Experimental Protocols

The biochemical and biophysical characterization of **Ombitasvir** relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

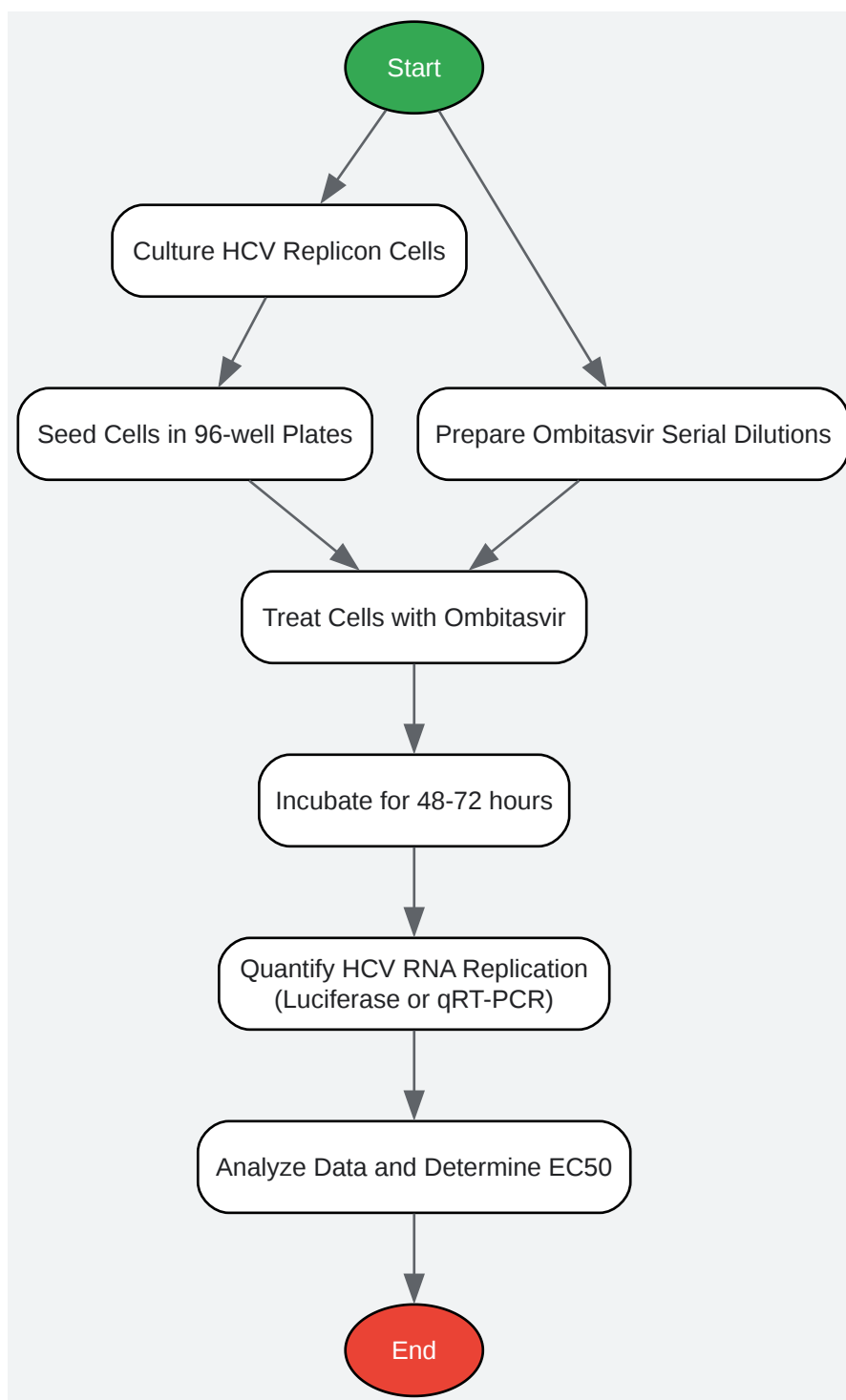
Determination of In Vitro Potency (EC₅₀) using an HCV Replicon Assay

The half-maximal effective concentration (EC₅₀) of **Ombitasvir** is determined using a cell-based HCV replicon assay. This assay measures the ability of the compound to inhibit viral

RNA replication in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.

Protocol:

- Cell Culture: Maintain Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selective pressure.
- Compound Preparation: Prepare a serial dilution of **Ombitasvir** in DMSO. The final DMSO concentration in the assay should be kept below 0.5% to avoid cytotoxicity.
- Assay Procedure:
 - Seed the replicon-containing cells into 96-well plates.
 - After cell adherence, treat the cells with the serially diluted **Ombitasvir**. Include a no-drug control (vehicle only) and a positive control (another known NS5A inhibitor).
 - Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Quantification of HCV RNA Replication:
 - Lyse the cells and quantify the level of replicon RNA using a reporter gene (e.g., luciferase) assay or by quantitative real-time PCR (qRT-PCR) targeting a specific region of the HCV genome.
- Data Analysis:
 - Plot the percentage of inhibition of HCV RNA replication against the logarithm of the **Ombitasvir** concentration.
 - Fit the data to a four-parameter logistic dose-response curve to determine the EC₅₀ value.



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Workflow for HCV Replicon Assay.

Biophysical Characterization of Ombitasvir-NS5A Interaction

Biophysical techniques are employed to quantitatively characterize the binding of **Ombitasvir** to its target, the NS5A protein. These methods provide insights into the binding affinity, kinetics, and thermodynamics of the interaction.

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of **Ombitasvir** to NS5A.

Protocol:

- Protein Immobilization: Covalently immobilize purified, recombinant NS5A protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
- Analyte Preparation: Prepare a series of concentrations of **Ombitasvir** in a suitable running buffer.
- Binding Measurement:
 - Inject the different concentrations of **Ombitasvir** over the immobilized NS5A surface.
 - Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of **Ombitasvir** binding to NS5A.
 - After the association phase, flow running buffer over the surface to monitor the dissociation of the **Ombitasvir**-NS5A complex.
- Data Analysis:
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

ITC directly measures the heat changes that occur upon the binding of **Ombitasvir** to NS5A, providing a complete thermodynamic profile of the interaction.

Protocol:

- Sample Preparation: Prepare purified NS5A protein in a dialysis buffer. Dissolve **Ombitasvir** in the same dialysis buffer to minimize heats of dilution.

- ITC Experiment:
 - Load the NS5A solution into the sample cell of the calorimeter.
 - Load the **Ombitasvir** solution into the injection syringe.
 - Perform a series of small, sequential injections of **Ombitasvir** into the NS5A solution while maintaining a constant temperature.
- Data Acquisition: Measure the heat released or absorbed after each injection.
- Data Analysis:
 - Integrate the heat-change peaks and plot them against the molar ratio of **Ombitasvir** to NS5A.
 - Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_a), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

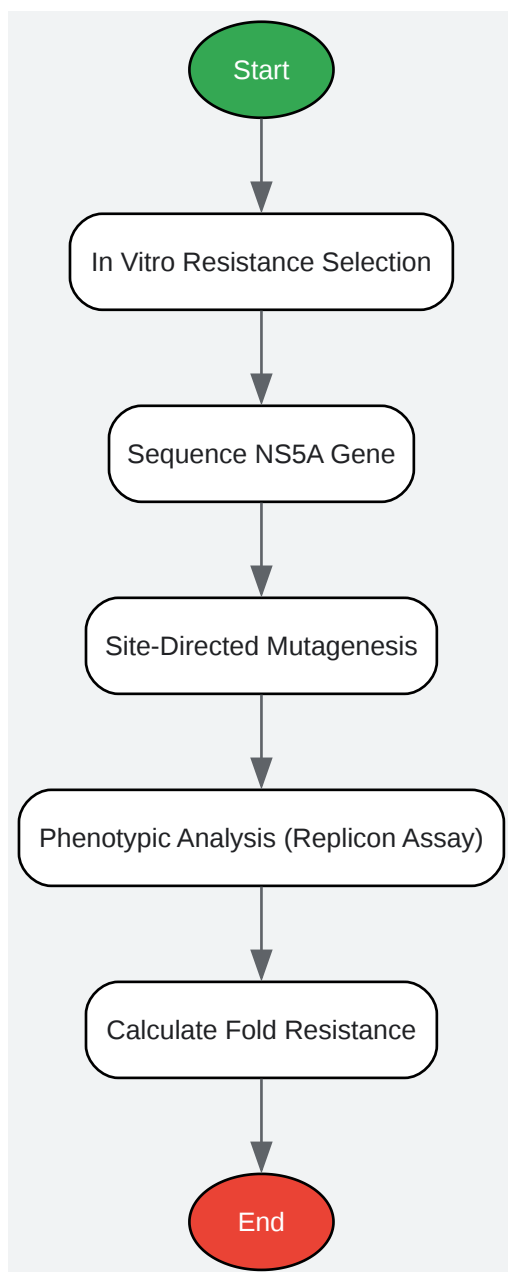
Resistance Profiling

Identifying and characterizing resistance-associated substitutions (RASs) is a critical part of the preclinical and clinical development of any antiviral agent.

Protocol:

- In Vitro Resistance Selection:
 - Culture HCV replicon cells in the presence of increasing concentrations of **Ombitasvir** over a prolonged period.
 - Isolate and sequence the NS5A gene from the replicon colonies that are able to grow at high drug concentrations.
- Site-Directed Mutagenesis:
 - Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis.

- Phenotypic Analysis:
 - Perform replicon assays with the mutant constructs to determine the EC_{50} of **Ombitasvir** against each RAS.
 - Calculate the fold-resistance by dividing the EC_{50} for the mutant by the EC_{50} for the wild-type replicon.



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Workflow for HCV Resistance Profiling.

Conclusion

Ombitasvir is a highly potent inhibitor of HCV NS5A with a well-characterized biochemical and biophysical profile. Its mechanism of action involves the direct inhibition of the NS5A protein, leading to the disruption of viral RNA replication and virion assembly, likely through the prevention of NS5A-mediated manipulation of host cell signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of **Ombitasvir** and the development of next-generation NS5A inhibitors. A thorough understanding of these fundamental properties is essential for the rational design of new antiviral therapies and for optimizing the clinical management of HCV infection.

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